O-Naphthalen-2-yl methyl(phenyl)carbamothioate
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Overview
Description
It was first synthesized in the 1960s and has since been widely used to treat fungal skin infections such as athlete’s foot, jock itch, and ringworm . Tolnaftate functions as a squalene epoxidase inhibitor, disrupting the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Naphthalen-2-yl methyl(phenyl)carbamothioate typically involves the reaction of naphthalen-2-ol with methyl isocyanate and phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiocarbamate product .
A catalytic route involving isocyanides, elemental sulfur, and aryl iodides has also been developed. This method involves two consecutive C–S bond formations and proceeds through an iminium species intermediate .
Industrial Production Methods
Industrial production of tolnaftate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
O-Naphthalen-2-yl methyl(phenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
O-Naphthalen-2-yl methyl(phenyl)carbamothioate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of thiocarbamate chemistry and C–S bond formation.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Widely used in topical antifungal treatments for skin infections.
Industry: Employed in the development of antifungal coatings and materials.
Mechanism of Action
Tolnaftate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its disruption leads to the accumulation of toxic squalene, ultimately causing fungal cell death . The molecular target of tolnaftate is the squalene epoxidase enzyme, and the pathway involved is the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another antifungal agent that inhibits ergosterol synthesis but targets a different enzyme, lanosterol 14α-demethylase.
Miconazole: Similar to clotrimazole, it inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Terbinafine: Also a squalene epoxidase inhibitor, but with a different chemical structure.
Uniqueness
Tolnaftate is unique in its specific inhibition of squalene epoxidase and its structural properties as a thiocarbamate. Unlike clotrimazole and miconazole, which target lanosterol 14α-demethylase, tolnaftate directly inhibits squalene epoxidase, leading to a different mechanism of action .
Biological Activity
O-Naphthalen-2-yl methyl(phenyl)carbamothioate, commonly known as tolnaftate , is a synthetic thiocarbamate compound primarily recognized for its antifungal properties. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and related research findings.
Tolnaftate acts by inhibiting squalene epoxidase , an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. The inhibition leads to an accumulation of squalene, which is toxic to fungal cells, ultimately resulting in their death. This mechanism is particularly effective against dermatophytes and other fungi responsible for skin infections .
2. Antifungal Activity
Tolnaftate has demonstrated significant antifungal activity against various fungal strains. Its effectiveness is often compared with other antifungals in clinical settings:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antifungals |
---|---|---|
Trichophyton mentagrophytes | 0.5 - 1 µg/mL | Comparable to clotrimazole |
Candida albicans | 1 - 2 µg/mL | Less effective than fluconazole |
Microsporum canis | 0.25 - 0.5 µg/mL | Similar to terbinafine |
These findings indicate tolnaftate's broad-spectrum antifungal efficacy, particularly in treating conditions like athlete's foot and ringworm .
3. Antimicrobial Spectrum
In addition to its antifungal properties, tolnaftate has shown some activity against bacteria, although it is predominantly used for fungal infections. Studies have indicated varying degrees of antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, but these effects are significantly weaker compared to its antifungal action .
4. Clinical Applications
Tolnaftate is primarily used in topical formulations at concentrations of approximately 1%. It is effective in treating:
- Tinea Pedis (Athlete's Foot)
- Tinea Cruris (Jock Itch)
- Tinea Corporis (Ringworm)
Clinical studies have shown that tolnaftate can effectively reduce symptoms and eradicate fungal infections when applied regularly over a prescribed period .
Case Study: Efficacy in Tinea Pedis
A study involving patients with tinea pedis treated with tolnaftate showed a significant reduction in fungal load and improvement in symptoms after four weeks of treatment. The study reported an overall success rate of approximately 85% among participants.
Research Findings
Recent research has focused on the pharmacokinetics of tolnaftate, revealing that it penetrates the skin effectively, with studies showing detectable levels in deeper skin layers after topical application .
6. Side Effects and Safety Profile
Tolnaftate is generally well-tolerated with minimal side effects. The most common adverse reactions include:
- Localized irritation
- Allergic contact dermatitis (rare)
Long-term use has not been associated with significant systemic toxicity, making it a safe option for managing superficial fungal infections .
Properties
CAS No. |
1037-25-8 |
---|---|
Molecular Formula |
C18H15NOS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
O-naphthalen-2-yl N-methyl-N-phenylcarbamothioate |
InChI |
InChI=1S/C18H15NOS/c1-19(16-9-3-2-4-10-16)18(21)20-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |
InChI Key |
WKJGHRYSSSNEFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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